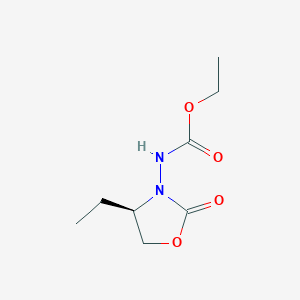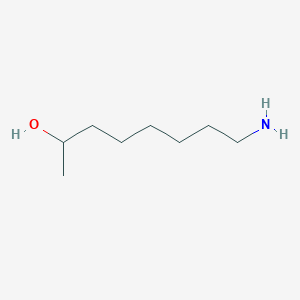
8-Aminooctan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminooctan-2-ol: is an organic compound with the molecular formula C8H19NO It is a primary amine and alcohol, characterized by an amino group attached to the eighth carbon of an octane chain and a hydroxyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Aminooctan-2-ol can be synthesized through several methods:
Reduction of Amino Fatty Acids: One common method involves the biocatalytic reduction of amino fatty acids using carboxylic acid reductase and endogenous aldehyde reductases from Escherichia coli.
Halohydrin Intermediates: Another method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Aminooctan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and alcohols.
Applications De Recherche Scientifique
8-Aminooctan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Aminooctan-2-ol involves its interaction with various molecular targets and pathways. As a primary amine and alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
8-Aminooctan-1-ol: Similar structure but with the hydroxyl group attached to the first carbon.
8-Amino-2-naphthol: Contains an amino group and a hydroxyl group on a naphthalene ring.
Uniqueness: 8-Aminooctan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a primary amine and secondary alcohol makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
8-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-8(10)6-4-2-3-5-7-9/h8,10H,2-7,9H2,1H3 |
Clé InChI |
QWHRKDSRMLBCPO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




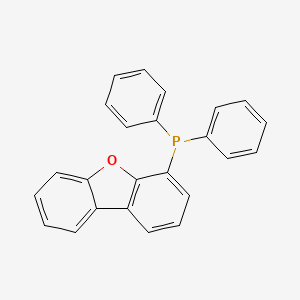

![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)

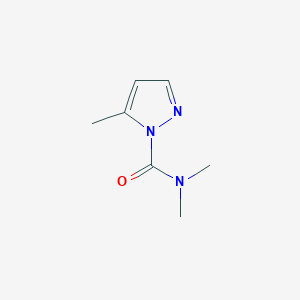
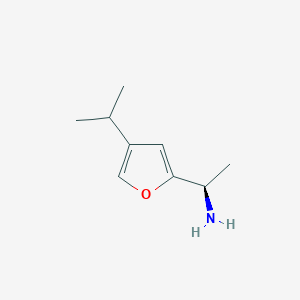
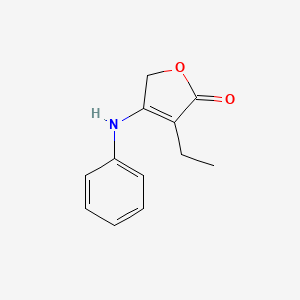
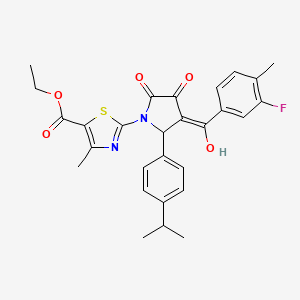
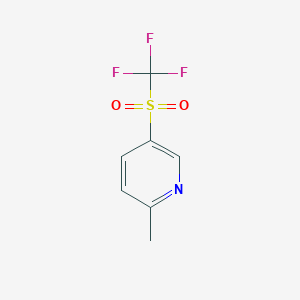
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
